Butan-2-yl 2,2-diethylbutanoate
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Overview
Description
Butan-2-yl 2,2-diethylbutanoate is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industries. This particular compound is characterized by its unique structure, which includes a butan-2-yl group and a 2,2-diethylbutanoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl 2,2-diethylbutanoate typically involves the esterification reaction between butan-2-ol and 2,2-diethylbutanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the formation of the ester bond. The general reaction can be represented as follows:
Butan-2-ol+2,2-diethylbutanoic acidH2SO4Butan-2-yl 2,2-diethylbutanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess alcohol and removal of water to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl 2,2-diethylbutanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken down to yield butan-2-ol and 2,2-diethylbutanoic acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Butan-2-ol and 2,2-diethylbutanoic acid.
Reduction: Butan-2-ol and 2,2-diethylbutanol.
Transesterification: A new ester and alcohol depending on the reactants used.
Scientific Research Applications
Butan-2-yl 2,2-diethylbutanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential effects on biological systems, including its metabolism and toxicity.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Butan-2-yl 2,2-diethylbutanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters, resulting in the formation of butan-2-ol and 2,2-diethylbutanoic acid. These products can then undergo further metabolism in the body.
Comparison with Similar Compounds
Similar Compounds
Butyl acetate: Another ester with a similar structure but different alkyl groups.
Ethyl butanoate: An ester with a shorter alkyl chain.
Methyl butanoate: A simpler ester with a single methyl group.
Uniqueness
Butan-2-yl 2,2-diethylbutanoate is unique due to its specific combination of butan-2-yl and 2,2-diethylbutanoate groups, which confer distinct chemical and physical properties. Its structure allows for specific interactions in chemical reactions and biological systems, making it valuable for various applications.
Properties
CAS No. |
61666-30-6 |
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Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
butan-2-yl 2,2-diethylbutanoate |
InChI |
InChI=1S/C12H24O2/c1-6-10(5)14-11(13)12(7-2,8-3)9-4/h10H,6-9H2,1-5H3 |
InChI Key |
WZFRBJUYKMHNNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C(CC)(CC)CC |
Origin of Product |
United States |
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